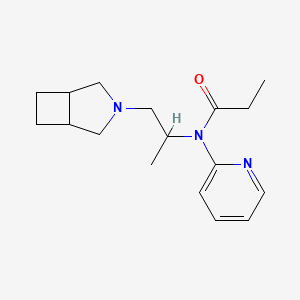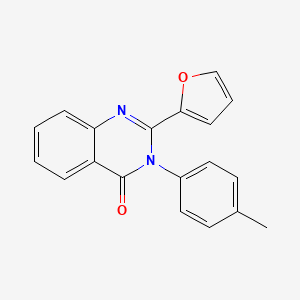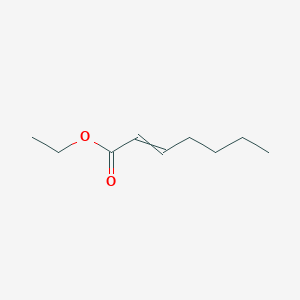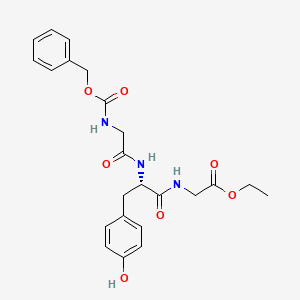
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester is a synthetic peptide compound with the molecular formula C23H27N3O7. It is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and ability to form specific interactions with other molecules, making it valuable in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester is typically synthesized through a series of peptide coupling reactions. The process involves the protection of amino groups using carbobenzoxy (Cbz) groups and the esterification of carboxyl groups. The synthesis can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Protection of Amino Groups: The amino groups of glycine and tyrosine are protected using carbobenzoxy groups.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Esterification: The carboxyl group of the final peptide is esterified using ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to increase efficiency and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The carbobenzoxy groups can be removed using hydrogenation or acidic conditions to yield the free amino groups.
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidative products.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (trifluoroacetic acid).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Major Products Formed
Hydrolysis: Glycyl-tyrosyl-glycine and ethanol.
Deprotection: Free amino groups of glycine and tyrosine.
Oxidation: Dityrosine and other oxidative products.
Wissenschaftliche Forschungsanwendungen
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation and cleavage.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Utilized in drug development and as a substrate in enzyme assays to study protease activity.
Industry: Applied in the production of peptide-based materials and as a standard in analytical techniques like HPLC.
Wirkmechanismus
The mechanism of action of carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteases, which cleave the peptide bond to release the constituent amino acids. The carbobenzoxy group protects the amino groups, preventing unwanted side reactions during synthesis and allowing for selective deprotection when needed.
Vergleich Mit ähnlichen Verbindungen
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester can be compared with other similar peptide compounds, such as:
Carbobenzoxy-glycyl-glycine ethyl ester: Lacks the tyrosine residue, making it less suitable for studies involving aromatic interactions.
Carbobenzoxy-tyrosyl-glycine ethyl ester: Lacks the glycine residue, affecting its flexibility and interaction with enzymes.
Carbobenzoxy-glycyl-tyrosyl-alanine ethyl ester: Contains alanine instead of glycine, altering its steric properties and reactivity.
The uniqueness of this compound lies in its specific sequence of amino acids, which provides a balance of flexibility, stability, and reactivity, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
3561-36-2 |
|---|---|
Molekularformel |
C23H27N3O7 |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
ethyl 2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]acetate |
InChI |
InChI=1S/C23H27N3O7/c1-2-32-21(29)14-24-22(30)19(12-16-8-10-18(27)11-9-16)26-20(28)13-25-23(31)33-15-17-6-4-3-5-7-17/h3-11,19,27H,2,12-15H2,1H3,(H,24,30)(H,25,31)(H,26,28)/t19-/m0/s1 |
InChI-Schlüssel |
ZHDUHESPWZDKSF-IBGZPJMESA-N |
Isomerische SMILES |
CCOC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)


![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)

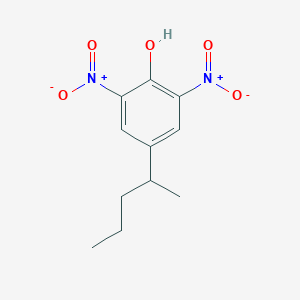
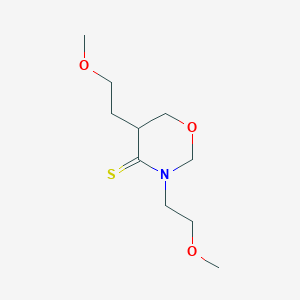
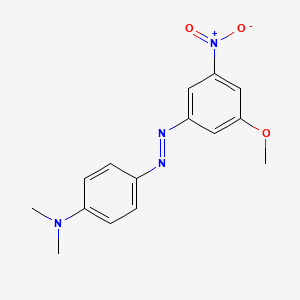
![1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione](/img/structure/B14162545.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate](/img/structure/B14162558.png)
